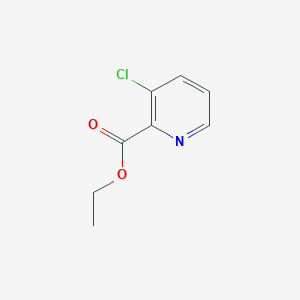

Ethyl 3-chloropyridine-2-carboxylate

説明

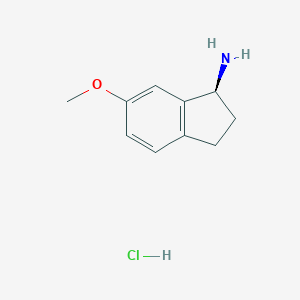

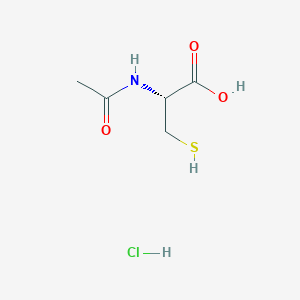

Ethyl 3-chloropyridine-2-carboxylate is a chemical compound with the CAS Number: 128073-20-1 and a linear formula of C8H8ClNO2 . It has a molecular weight of 185.61 . The compound is liquid in physical form .

Molecular Structure Analysis

The IUPAC name of Ethyl 3-chloropyridine-2-carboxylate is ethyl 3-chloro-2-pyridinecarboxylate . The InChI code for this compound is 1S/C8H8ClNO2/c1-2-12-8(11)7-6(9)4-3-5-10-7/h3-5H,2H2,1H3 .Physical And Chemical Properties Analysis

Ethyl 3-chloropyridine-2-carboxylate has a melting point of 104 - 106 @ 0.7mm Hg . The compound is liquid in physical form .科学的研究の応用

Synthetic Utility in Organic Chemistry

A study demonstrated the use of ethyl 3-chloropyridine-2-carboxylate in the synthesis of tetrahydropyridines via a phosphine-catalyzed [4 + 2] annulation, highlighting its utility as a 1,4-dipole synthon. This method allows for the formation of highly functionalized adducts, offering complete regioselectivity and excellent yields, which are beneficial for further chemical transformations (Zhu, Lan, & Kwon, 2003).

Intermediate for Pesticide Synthesis

Ethyl 3-chloropyridine-2-carboxylate has been utilized as an important intermediate in the synthesis of pesticides like chlorantraniliprole. Research has outlined a synthesis route using 2,3-dichloropyridine, showcasing an expedient process with a total yield of 43.1% and highlighting the simplicity and solvent-free nature of the hydrazinolysis step (Ju, 2014).

Fluorescent Dyes for Liquid Crystal Displays

The compound has also found application in the synthesis of new fluorescent dyes for potential use in liquid crystal displays (LCDs). Cyclization reactions involving ethyl 3-chloropyridine-2-carboxylate have led to the development of compounds with high orientation parameters, indicating promising application prospects in advanced display technologies (Bojinov & Grabchev, 2003).

Advanced Material Synthesis

Furthermore, its role extends to the synthesis of advanced materials, including those with potential applications in dyeing and textiles. One study explored its use in the synthesis of disperse dyes, followed by metal complexation with Cu, Co, and Zn, demonstrating good fastness properties on polyester and nylon fabrics. This research suggests the utility of ethyl 3-chloropyridine-2-carboxylate-derived compounds in developing new materials with specific application properties (Abolude, Bello, Nkeonye, & Giwa, 2021).

Safety And Hazards

The safety information for Ethyl 3-chloropyridine-2-carboxylate includes several hazard statements: H302, H312, H315, H319, H332, H335 . The precautionary statements include: P260, P262, P270, P280, P305 + P351 + P338, P402 + P404 . It’s always important to handle chemical compounds with care and appropriate protective measures.

特性

IUPAC Name |

ethyl 3-chloropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-2-12-8(11)7-6(9)4-3-5-10-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVPDNHNBAJDBGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90572549 | |

| Record name | Ethyl 3-chloropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-chloropyridine-2-carboxylate | |

CAS RN |

128073-20-1 | |

| Record name | Ethyl 3-chloropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-Ethoxy-phenyl)-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B174533.png)